2-iodo-4-methylThiazole
Overview
Description
2-Iodo-4-methylThiazole: is a heterocyclic organic compound with the chemical formula C5H5NSI. It is an important building block in organic synthesis and is widely used for the preparation of pharmaceuticals and agrochemicals. The compound is characterized by the presence of an iodine atom and a methyl group attached to a thiazole ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
2-Iodo-4-methylThiazole is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities Thiazole derivatives are known to interact with various biological targets, affecting multiple biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific interactions and changes resulting from this compound’s action would depend on its specific target(s).
Biochemical Pathways
Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific pathways affected by this compound and their downstream effects would depend on its specific target(s).
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target(s) and mode of action. Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-4-methylThiazole typically involves the iodination of 4-methylthiazole. One common method includes the reaction of 4-methylthiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance the efficiency of the reaction by providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methylThiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 4-methylthiazole.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Formation of 2-azido-4-methylthiazole, 2-thio-4-methylthiazole, or 2-alkoxy-4-methylthiazole.
Oxidation Reactions: Formation of this compound sulfoxide or sulfone.
Reduction Reactions: Formation of 4-methylthiazole.
Scientific Research Applications
Chemistry: 2-Iodo-4-methylThiazole is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the preparation of thiazole-based ligands and catalysts.
Biology: The compound is utilized in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its derivatives have shown potential in modulating biological pathways and inhibiting specific enzymes.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in the production of dyes and pigments.
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
2-Methylthiazole: Used in flavor and fragrance industries.
2-Bromo-4-methylthiazole: Similar in structure but with different reactivity due to the presence of bromine instead of iodine.
Uniqueness: 2-Iodo-4-methylThiazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties.
Properties
IUPAC Name |
2-iodo-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INS/c1-3-2-7-4(5)6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQBECTXVXNCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34203-25-3 | |
Record name | 2-iodo-4-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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